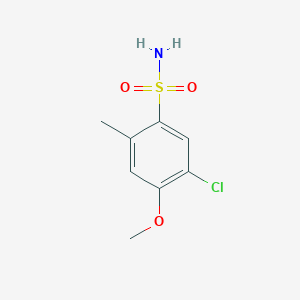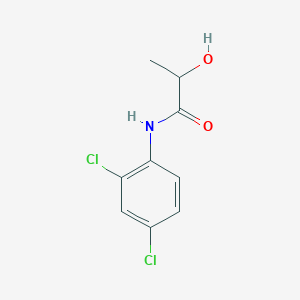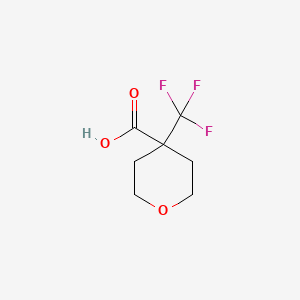
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
Difluoromethyl groups are of considerable interest in diverse fields of science because of their unique physical and chemical properties . They are often used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl group often involves the use of difluoromethylation reagents . For example, Difluoromethyl triflate (HCF 2 OTf) is an easy-to-handle, air-stable, and non-ozone-depleting liquid reagent for difluoromethylation .
Molecular Structure Analysis
The molecular structure of difluoromethyl-containing compounds can be influenced by the biological environment . DFT calculations have revealed that the biological environment changes the molecular structure of difluoromethyl-containing compounds only slightly .
Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
The difluoromethyl group in 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is significant in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of therapeutic compounds . This chemical moiety can be used to improve the pharmacokinetic properties of drugs, making them more effective at lower doses.
Agrochemical Development
In agrochemistry, the incorporation of the difluoromethyl group can lead to the development of more potent and selective pesticides and herbicides . The unique structure of This compound could be utilized to design compounds with specific action mechanisms against targeted pests or weeds.
Material Science
The difluoromethyl group contributes to the creation of materials with special properties, such as increased resistance to degradation or improved thermal stability . This can be particularly useful in the development of polymers and coatings that require long-term durability.
Biological Probes
This compound: can serve as a building block for biological probes. These probes can be used in biochemical research to study enzyme interactions, receptor binding, or cellular processes .
Radiolabeling and Imaging
The compound’s structure allows for the potential development of radiolabeled versions for positron emission tomography (PET) imaging . This application is crucial for non-invasive diagnostic techniques and tracking the efficacy of therapeutic interventions in real-time.
Synthetic Organic Chemistry
As a versatile synthetic intermediate, This compound can be used to construct a wide array of complex organic molecules . Its reactivity can be harnessed to introduce difluoromethyl groups into various molecular scaffolds, expanding the toolkit available to synthetic chemists.
Chemical Biology
In chemical biology, the compound can be used to modify biomolecules selectively, providing insights into the role of fluorinated compounds in biological systems . This can lead to a better understanding of disease mechanisms and the development of novel therapeutic strategies.
Environmental Chemistry
The environmental fate of fluorinated compounds is an area of growing interestThis compound could be studied for its environmental impact, biodegradability, and potential accumulation in ecosystems .
Each of these applications leverages the unique chemical properties of This compound , demonstrating the compound’s versatility and importance in scientific research. The difluoromethyl group’s ability to act as a hydrogen-bond donor is particularly noteworthy, as it can significantly alter the biological activity and physical properties of the molecules it is incorporated into .
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . Future research will likely focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications in pharmaceuticals and materials science .
Propiedades
IUPAC Name |
7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLXTGHMFUFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



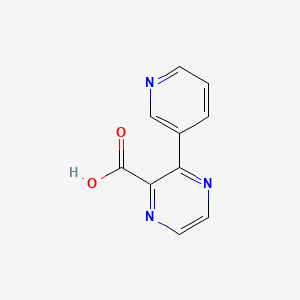
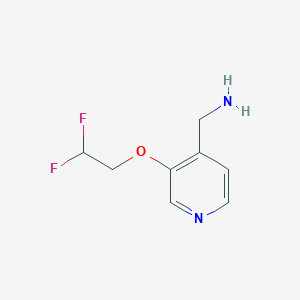
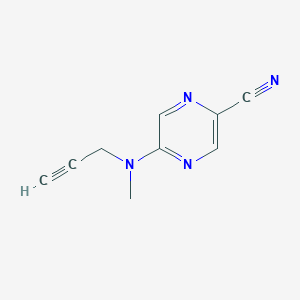
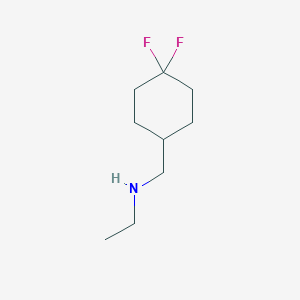
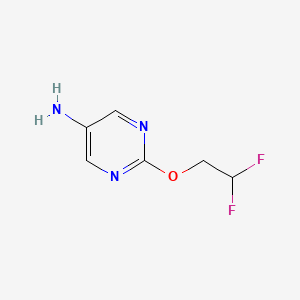
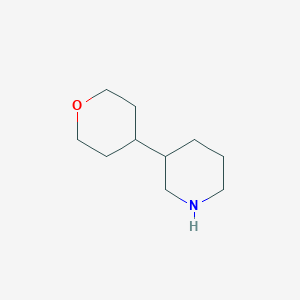
![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)


